Lipophilicity (XLogP3‑AA): Methoxy Substituent Elevates Partition Coefficient by 0.3 Log Units vs. the Unsubstituted Scaffold
2‑(Chloromethyl)‑5‑methoxy‑1,3,4‑thiadiazole exhibits a computed XLogP3‑AA of 1.1, which is 0.3 log units higher than the XLogP3‑AA of 0.8 for the unsubstituted analog 2‑(chloromethyl)‑1,3,4‑thiadiazole (CAS 1823233‑50‑6) [1][2]. This 37.5% increase in predicted lipophilicity is attributable to the methoxy group and suggests that the target compound may exhibit moderately greater membrane permeability and altered tissue distribution when incorporated into bioactive molecules.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | 2‑(Chloromethyl)‑1,3,4‑thiadiazole (unsubstituted): XLogP3‑AA = 0.8 |
| Quantified Difference | +0.3 log units (+37.5%) |
| Conditions | Computed by XLogP3 v3.0 (PubChem 2024 release) |
Why This Matters
A difference of 0.3 log units in calculated logP can be meaningful for prioritizing building blocks in fragment‑based drug discovery where balanced lipophilicity is critical.
- [1] PubChem Compound Summary for CID 12816259, 2-(Chloromethyl)-5-methoxy-1,3,4-thiadiazole. National Library of Medicine, 2024. View Source
- [2] PubChem Compound Summary for CID 21698326, 2-(Chloromethyl)-1,3,4-thiadiazole. National Library of Medicine, 2025. View Source
